Nocardamine

概要

説明

作用機序

ノカルダミンは、主に鉄キレート能力を通じてその効果を発揮します。 鉄イオンに結合することにより、微生物や寄生虫を、成長と生存に必要な鉄から奪います . 歯根膜幹細胞では、ノカルダミンは、ERK/Wntシグナル伝達経路を調節することで、酸化ストレスから保護することが示されています . これには、ERKのリン酸化を増加させ、β-カテニンの核への移行を促進することが含まれ、骨形成分化を強化します .

生化学分析

Biochemical Properties

Nocardamine plays a crucial role in biochemical reactions involving iron metabolism. As a siderophore, it binds ferric iron (Fe3+) with high affinity, forming a stable complex that can be transported into cells via specific transporters . This iron-chelating property is essential for microorganisms in iron-limited environments, as it allows them to scavenge iron from their surroundings . This compound interacts with various enzymes and proteins involved in iron metabolism, including ferric reductases and iron transporters . These interactions are vital for maintaining iron homeostasis within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In periodontal ligament stem cells, this compound has been shown to mitigate oxidative stress-induced cellular dysfunction . It enhances cell viability, restores alkaline phosphatase activity, and promotes the formation of mineralized nodules . This compound also influences cell signaling pathways, particularly the ERK/Wnt signaling pathway, which is crucial for osteogenic differentiation . Additionally, this compound’s iron-chelating properties can impact cellular metabolism by regulating iron availability, which is essential for various metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate ferric iron and form stable complexes. This chelation process is facilitated by the hydroxamate groups in this compound, which bind to iron with high affinity . The resulting ferric-nocardamine complex is then recognized and transported into cells by specific siderophore transporters . Inside the cell, the iron is released from the complex and utilized in various biochemical processes. This compound also modulates the ERK/Wnt signaling pathway, promoting the translocation of β-catenin into the nucleus and enhancing osteogenic differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and maintains its iron-chelating properties over time . Studies have shown that this compound can effectively inhibit oxidative stress-induced cellular dysfunction in periodontal ligament stem cells over extended periods . The long-term effects of this compound on cellular function include the restoration of impaired osteogenic differentiation and the maintenance of cellular viability . These findings suggest that this compound remains effective and stable in laboratory conditions, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound exhibits minimal cytotoxicity and effectively mitigates oxidative stress-induced cellular dysfunction . At higher doses, this compound’s iron-chelating properties can lead to iron depletion, potentially causing adverse effects . It is essential to determine the optimal dosage of this compound to balance its beneficial effects with potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferric reductases, which reduce ferric iron to ferrous iron for cellular utilization . This compound also affects metabolic flux by regulating iron availability, influencing various metabolic processes that depend on iron as a cofactor . The metabolic pathways involving this compound are crucial for maintaining iron homeostasis and supporting cellular functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific siderophore transporters . These transporters recognize the ferric-nocardamine complex and facilitate its uptake into the cell . Once inside the cell, this compound releases the iron, which is then utilized in various biochemical processes. The distribution of this compound within tissues is influenced by its ability to chelate iron and form stable complexes, ensuring efficient iron transport and storage .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its role in iron metabolism. It is often found in cellular compartments involved in iron storage and utilization, such as the cytoplasm and mitochondria . This compound’s ability to chelate iron and form stable complexes allows it to be efficiently transported to these compartments, where it can participate in various biochemical processes. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular locations, enhancing its activity and function .

準備方法

化学反応の分析

ノカルダミンは、主にそのヒドロキサム酸基を含むさまざまな化学反応を受けます。これらの反応には以下が含まれます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から形成される主な生成物は、通常、官能基が修飾されたノカルダミンの誘導体です .

科学研究への応用

ノカルダミンは、幅広い科学研究に応用されています。

科学的研究の応用

Nocardamine has a wide range of scientific research applications:

類似化合物との比較

特性

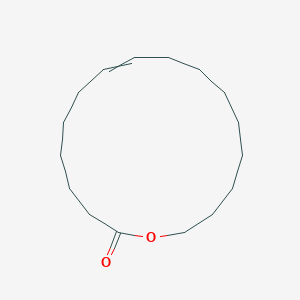

IUPAC Name |

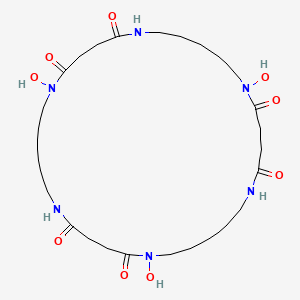

1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKCCADZVLTPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181161 | |

| Record name | Nocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26605-16-3 | |

| Record name | Desferrioxamine E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26605-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

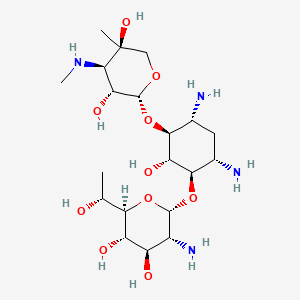

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

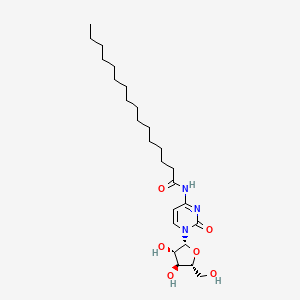

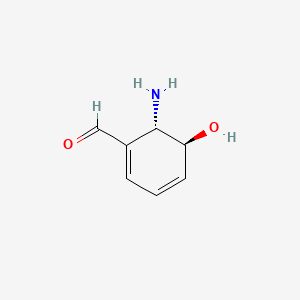

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-9-[2-(6-methylpyridin-3-yl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid](/img/structure/B1208724.png)